molecular formula C14H10OS B074513 Dibenzo[b,e]thiepin-11(6H)-one CAS No. 1531-77-7

Dibenzo[b,e]thiepin-11(6H)-one

Cat. No. B074513
Key on ui cas rn: 1531-77-7
M. Wt: 226.3 g/mol
InChI Key: JGJDEWXZEIHBNW-UHFFFAOYSA-N
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Patent
US04616023

Procedure details

In a similar manner, 0.5 gram (13 millimoles) of sodium borohydride was added to a solution of 2.26 grams (13 millimoles) of 6,11-dihydrodibenzo[b,e]thiepin-11-one in 50 milliliters of ethanol to which a few drops of 40 percent sodium hydroxide had been added and the mixture stirred at room temperature overnight to obtain 6,11-dihydrodibenzo[b,e]thiepin-11-ol intermediate in the reaction mixture. Thereafter, in the manner previously described, the thiepinol intermediate was recovered by adding water to the mixture, subjecting the mixture to reduced pressure, adding ether and extracting therewith, washing and drying the ether solution, filtering the drying agent and vaporizing the ether to obtain an oily residue of 6,11-dihydrodibenzo[b,d]thiepin-11-ol.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]1[C:13]2[C:12](=[O:14])[C:11]3[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=3[CH2:9][S:8][C:7]=2[CH:6]=[CH:5][CH:4]=1>C(O)C.[OH-].[Na+]>[CH:3]1[C:13]2[CH:12]([OH:14])[C:11]3[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=3[CH2:9][S:8][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.26 g
Type
reactant
Smiles
C1=CC=CC=2SCC3=C(C(C21)=O)C=CC=C3
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC=CC=2SCC3=C(C(C21)O)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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